molecular formula C43H56I2N2O B12597049 4,4'-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-decylpyridin-1-ium) diiodide CAS No. 651049-11-5

4,4'-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-decylpyridin-1-ium) diiodide

Cat. No.: B12597049
CAS No.: 651049-11-5
M. Wt: 870.7 g/mol
InChI Key: NPHGFOQQNGNAPS-UHFFFAOYSA-L
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Description

4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-decylpyridin-1-ium) diiodide is a complex organic compound characterized by its unique molecular structure. This compound features a fluorene core with two pyridinium groups attached via decyl chains, and it is paired with diiodide anions. The presence of the fluorene core imparts significant photophysical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-decylpyridin-1-ium) diiodide typically involves multiple steps. One common method starts with the preparation of the fluorene core, which is then functionalized with pyridinium groups. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated synthesis equipment can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-decylpyridin-1-ium) diiodide can undergo various chemical reactions, including:

    Oxidation: The fluorene core can be oxidized to form quinone derivatives.

    Reduction: The pyridinium groups can be reduced to form pyridine derivatives.

    Substitution: Halogenation or alkylation reactions can occur at the pyridinium groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine or chlorine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the fluorene core can yield fluorenone derivatives, while reduction of the pyridinium groups can produce pyridine derivatives.

Scientific Research Applications

4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-decylpyridin-1-ium) diiodide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.

Mechanism of Action

The mechanism of action of 4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-decylpyridin-1-ium) diiodide involves its interaction with molecular targets such as enzymes or receptors. The fluorene core can intercalate with DNA, while the pyridinium groups can interact with cellular membranes, leading to potential antimicrobial effects. The compound’s photophysical properties also enable it to act as a photosensitizer in photodynamic therapy.

Comparison with Similar Compounds

Similar Compounds

    4,4’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(N,N-diphenylaniline): Another fluorene-based compound used in organic electronics.

    2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Used as a photoelectric material and in OLEDs.

Uniqueness

4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-decylpyridin-1-ium) diiodide is unique due to its combination of a fluorene core with pyridinium groups, which imparts both photophysical properties and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

651049-11-5

Molecular Formula

C43H56I2N2O

Molecular Weight

870.7 g/mol

IUPAC Name

2,7-bis(1-decylpyridin-1-ium-4-yl)fluoren-9-one;diiodide

InChI

InChI=1S/C43H56N2O.2HI/c1-3-5-7-9-11-13-15-17-27-44-29-23-35(24-30-44)37-19-21-39-40-22-20-38(34-42(40)43(46)41(39)33-37)36-25-31-45(32-26-36)28-18-16-14-12-10-8-6-4-2;;/h19-26,29-34H,3-18,27-28H2,1-2H3;2*1H/q+2;;/p-2

InChI Key

NPHGFOQQNGNAPS-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)C5=CC=[N+](C=C5)CCCCCCCCCC.[I-].[I-]

Origin of Product

United States

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